molecular formula C8H9BrN2O B2641127 2-Bromo-4,6-dimethylpyridine-3-carboxamide CAS No. 610261-09-1

2-Bromo-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B2641127
CAS No.: 610261-09-1
M. Wt: 229.077
InChI Key: UKVGQIHFDHEAPZ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Advanced Material Design

The pyridine scaffold is a privileged structure in organic chemistry, found in a multitude of natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net Its presence is integral to the function of essential biomolecules such as nicotine (B1678760) and vitamin B6. researchgate.net In organic synthesis, pyridine and its derivatives are invaluable as catalysts, ligands, and versatile building blocks for constructing more complex molecules. researchgate.net The nitrogen atom in the pyridine ring imparts a basic character and allows for regioselective functionalization, making it a powerful tool for synthetic chemists. researchgate.net

In the realm of advanced material design, pyridine-containing molecules are utilized for their unique electronic and coordination properties. They are key components in the formation of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. mdpi.com The ability of the pyridine nitrogen to coordinate with metal ions is fundamental to the self-assembly of these ordered structures. mdpi.com Furthermore, the incorporation of pyridine moieties into organic polymers can influence their optical and electronic properties, leading to the development of novel sensors and photoresponsive materials. github.io

Overview of Carboxamide Functionality in Molecular Architectures

The carboxamide group (-CONH-) is one of the most fundamental functional groups in chemistry and biology, most notably forming the peptide bonds that link amino acids in proteins. nih.gov This functional group is characterized by its planarity and its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). These hydrogen bonding capabilities are crucial for defining the three-dimensional structures of proteins and for molecular recognition events. nih.gov

In medicinal chemistry, the carboxamide moiety is a common feature in drug molecules, contributing to their binding affinity and pharmacokinetic properties. Its stability and capacity for diverse interactions make it a favored linker or pharmacophore in drug design. nih.gov In materials science, the hydrogen-bonding networks formed by carboxamide groups can be exploited to create self-assembling supramolecular structures with ordered architectures.

Research Context and Current Relevance of 2-Bromo-4,6-dimethylpyridine-3-carboxamide

While the broader class of substituted pyridine carboxamides is well-represented in scientific literature, specific and detailed research on this compound is notably scarce in the public domain. Its chemical structure, featuring a pyridine ring substituted with a bromine atom, two methyl groups, and a carboxamide group, suggests its potential as a valuable chemical intermediate. The bromine atom, in particular, offers a reactive site for further chemical transformations, such as cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Despite its potential, dedicated studies on the synthesis, properties, and applications of this compound are not readily found. Chemical supplier databases list the compound, providing a CAS number (610261-09-1) and basic molecular information, which confirms its existence and commercial availability. However, in-depth scholarly articles or patents detailing its specific use or characteristics are not prevalent. This lack of detailed public information places this compound in the category of underexplored chemical compounds, representing an opportunity for future research to uncover its potential utility in various fields of chemistry.

Data Tables

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 610261-09-1Molbase
Molecular Formula C₈H₉BrN₂OMolbase
Molecular Weight 229.074 g/mol Molbase
Physical State Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Data not available in reviewed literature
¹³C NMR Data not available in reviewed literature
Infrared (IR) Data not available in reviewed literature
Mass Spectrometry (MS) Data not available in reviewed literature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVGQIHFDHEAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Bromo 4,6 Dimethylpyridine 3 Carboxamide

De Novo Synthesis Routes to the 2-Bromo-4,6-dimethylpyridine-3-carboxamide Core

De novo synthesis provides a direct pathway to the core structure by assembling the pyridine (B92270) ring from acyclic precursors.

The construction of substituted pyridine rings often begins with condensation reactions. One historical and notable method is the Guareschi-Thorpe synthesis, which utilizes cyanoacetamide and a 1,3-dicarbonyl compound or its equivalent as starting materials. google.com While this method can produce substituted 2-pyridones, it has been noted to result in low yields, particularly when the aryl group is ortho-substituted. google.com

Modern synthetic strategies often involve the condensation of corresponding iodo-2-aminopyridines with chloroacetaldehyde (B151913) to form iodoimidazo[1,2-a]pyridines, which can serve as versatile intermediates for further functionalization. nih.gov The choice of solvent can significantly impact the yield of these initial condensation reactions. nih.gov Functional group interconversions are critical in transforming initial products into the desired pyridine derivatives. For example, a nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxamide. google.com Acidic hydrolysis, often using H₂SO₄, is a common method for this transformation. google.com

Achieving regioselective bromination at the 2-position of the 4,6-dimethylpyridine-3-carboxamide core is a critical step. The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of halogenation. For activated pyridine rings, such as those bearing amino, hydroxy, or methoxy (B1213986) groups, N-bromosuccinimide (NBS) is an effective brominating agent that allows for mild reaction conditions. researchgate.net The reactivity of the pyridine substrate is influenced by the nature of the activating group, typically in the order of amino > hydroxy > methoxy. researchgate.net

In cases where direct halogenation is challenging, palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. nih.govnih.gov This method can direct halogenation to a specific position guided by an internal directing group. nih.govnih.gov For instance, the ketimine group within 1,4-benzodiazepinones has been utilized to direct palladium-catalyzed halogenation to the ortho position of a phenyl side chain. nih.govnih.gov While not directly applied to the target molecule, this principle demonstrates the potential for catalyst-controlled regioselectivity on complex heterocyclic systems. Without a catalyst, direct halogenation with NBS may occur at other activated positions on the aromatic ring. nih.gov

The final step in many synthetic routes is the formation of the carboxamide group. Traditionally, this is achieved by converting a carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. nih.gov For example, dicarbonyl dichlorides can be condensed with aromatic amines in the presence of a base like triethylamine (B128534) to prevent acidification of the reaction medium. nih.gov

More direct and efficient methods for amidation have been developed to avoid the use of harsh reagents. Direct amidation of carboxylic acids with amines can be catalyzed by boric acid and its derivatives. orgsyn.orgucl.ac.uk These catalysts are attractive due to their low cost and low toxicity. ucl.ac.uk Borate esters, in particular, have shown high reactivity and are capable of mediating the amidation of challenging substrates, including poorly nucleophilic heterocyclic amines like 2-aminopyridine. chemrxiv.org The reaction typically involves the formal dehydration of the carboxylic acid and amine. Other coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP) are also effective for this transformation. mdpi.com

Amidation MethodReagents/CatalystSubstratesKey Features
Acid Chloride Method Oxalyl chloride, DMF (cat.), TriethylamineDicarboxylic acids, Aromatic aminesTraditional, high-reactivity intermediate. nih.gov
Direct Catalytic Amidation Boric Acid / Borate EstersCarboxylic acids, Amines (including heterocyclic)"Green" alternative, avoids harsh activating agents. orgsyn.orgucl.ac.ukchemrxiv.org
Coupling Agent Method DCC, DMAPPyrazine carboxylic acid, Substituted anilinesMild conditions, effective for specific substrates. mdpi.com
Catalytic Aminocarbonylation Palladium Catalyst, CO, AmineIodo-derivativesIntroduces the carboxamide moiety directly. nih.gov

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, selectivity, and environmental footprint.

Catalysis plays a pivotal role in the synthesis of pyridine carboxamides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are used to introduce aryl groups onto a bromo-substituted pyridine core. mdpi.com Furthermore, palladium catalysis is central to aminocarbonylation reactions, where a halo-pyridine is reacted with carbon monoxide and an amine to directly form the carboxamide moiety. nih.gov These reactions can be optimized by careful selection of the catalyst, base, and solvent to achieve high selectivity and yield. nih.gov

Boron-based catalysts are prominent in direct amidation reactions. ucl.ac.ukchemrxiv.org While simple boronic acids can be effective, they can be inhibited by coordinating substrates like 2-aminopyridine, which can stabilize inactive catalyst forms. chemrxiv.org Borate esters have been shown to be less susceptible to this inhibition and can catalyze the amidation of a wider range of challenging substrates. chemrxiv.org Organophosphorus catalysis has also been employed in a three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines, showcasing a method that combines amide synthesis and activation in a single catalytic cycle. nih.gov

Electrochemical synthesis offers a green and efficient alternative to traditional methods, often avoiding the need for external chemical oxidants. rsc.orgrsc.org This technique has been successfully applied to the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines. rsc.orgrsc.org In this process, an iodide mediator and electrolyte are used to generate pyridine acyl radicals in situ, which then react with amines to form the desired carboxamide products in moderate to good yields under mild conditions. rsc.orgrsc.org

Another electrochemical approach involves the direct carboxylation of pyridines using carbon dioxide. azom.comcornell.edu By combining electrochemistry with expertise in using CO₂, researchers have been able to activate the typically inert gas and attach it to the pyridine ring. azom.comcornell.edu A notable discovery in this area is that the regioselectivity of the carboxylation can be controlled by simply changing the type of electrochemical reactor (divided vs. undivided cell), leading to different constitutional isomers. azom.comcornell.edu These electrochemical methods represent a sustainable strategy for generating key intermediates in the synthesis of pyridine carboxamides. rsc.orgrsc.org

Advanced TechniqueMethodPrecursorsKey Advantages
Catalytic Synthesis Palladium-catalyzed aminocarbonylationIodo-pyridines, CO, AminesDirect formation of carboxamide moiety. nih.gov
Catalytic Synthesis Borate ester-catalyzed amidationPyridine carboxylic acids, AminesEffective for challenging, coordinating substrates. chemrxiv.org
Electrochemical Synthesis Oxidative AmidationPyridine carbohydrazides, AminesAvoids external chemical oxidants, mild conditions. rsc.orgrsc.org
Electrochemical Synthesis Direct CarboxylationPyridines, CO₂Utilizes a greenhouse gas as a C1 source, reactor-controlled regioselectivity. azom.comcornell.edu

Mechanistic Elucidation of Key Synthetic Transformations

A plausible and efficient synthetic route to this compound commences with the readily available 2-amino-4,6-dimethylpyridine (B145770). This approach involves two key transformations: a Sandmeyer reaction to introduce the bromine atom at the 2-position, followed by a series of steps to install the carboxamide group at the 3-position.

Step 1: Sandmeyer Reaction for the Synthesis of 2-Bromo-4,6-dimethylpyridine (B109062)

The initial step is the conversion of 2-amino-4,6-dimethylpyridine to 2-bromo-4,6-dimethylpyridine via a Sandmeyer reaction. This classic transformation proceeds through the following mechanistic stages:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid. The amine nitrogen acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form a nitrosamine. Subsequent proton transfers and dehydration lead to the formation of a diazonium salt, in this case, 4,6-dimethylpyridin-2-yl-diazonium bromide.

Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with a copper(I) bromide catalyst. A single electron transfer (SET) from Cu(I) to the diazonium salt generates a diazo radical and copper(II) bromide. The diazo radical readily loses a molecule of nitrogen gas (N₂) to form a highly reactive aryl radical. This aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the desired 2-bromo-4,6-dimethylpyridine and regenerating the copper(I) catalyst. The detection of biaryl byproducts in similar reactions supports this radical mechanism. libretexts.orgacs.org

Step 2: Introduction of the Carboxamide Group at the 3-Position

Once 2-bromo-4,6-dimethylpyridine is synthesized, the next critical step is the introduction of the carboxamide group at the 3-position. A common strategy to achieve this is through a nitrile intermediate.

Cyanation: The 2-bromo-4,6-dimethylpyridine can be subjected to a nucleophilic aromatic substitution with a cyanide source, such as copper(I) cyanide (CuCN), in a Rosenmund-von Braun reaction. This reaction introduces a cyano group at the 3-position, yielding 2-bromo-4,6-dimethylnicotinonitrile. The mechanism involves the coordination of the pyridine nitrogen to the copper, followed by nucleophilic attack of the cyanide ion.

Hydrolysis of the Nitrile: The final step is the hydrolysis of the nitrile group to the primary carboxamide. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated imidic acid. Tautomerization of the imidic acid leads to the formation of the amide. Careful control of reaction conditions, such as temperature and acid concentration, is crucial to prevent over-hydrolysis to the carboxylic acid. nih.gov

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming an imine anion. Protonation of this intermediate gives a hydroxy imine, which then tautomerizes to the amide. stackexchange.com

An alternative approach could involve the direct carboxamidation of an organometallic intermediate derived from 2-bromo-4,6-dimethylpyridine, though this is often less common for this specific transformation.

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold offers several sites for further chemical modification, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Nucleophilic Substitution Reactions at the Bromo Position

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. The stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, is enhanced by the ability of the electronegative nitrogen to accommodate the negative charge through resonance. stackexchange.com This allows for the displacement of the bromide ion by a variety of nucleophiles.

Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines can introduce a range of substituted amino groups at the 2-position.

Alkoxides and Thiolates: Treatment with sodium or potassium alkoxides or thiolates can yield the corresponding ethers and thioethers.

Cyanide: As mentioned in the synthetic strategy, cyanide ions can displace the bromide to form the corresponding nitrile.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry reactions.

The reactivity of the 2-bromo position can be influenced by the electronic nature of the substituents on the pyridine ring and the nature of the incoming nucleophile.

NucleophileReagent ExampleProduct Functional Group
AmineRNH₂Secondary amine (-NHR)
AlkoxideRONaEther (-OR)
ThiolateRSNaThioether (-SR)
CyanideNaCNNitrile (-CN)
AzideNaN₃Azide (-N₃)

Transformations of the Carboxamide Group (e.g., reduction, hydrolysis, N-alkylation)

The carboxamide group at the 3-position is a versatile functional handle that can undergo several transformations:

Reduction: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to 3-(aminomethyl)-2-bromo-4,6-dimethylpyridine derivatives.

Hydrolysis: Under harsh acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-4,6-dimethylnicotinic acid. researchgate.net This carboxylic acid can then be used in further derivatization, such as esterification or amide coupling with different amines.

N-Alkylation: The primary amide can be N-alkylated using an alkyl halide in the presence of a base. This allows for the introduction of various alkyl or aryl substituents on the amide nitrogen, leading to the formation of secondary or tertiary amides.

Dehydration: Treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can convert the primary carboxamide back to the nitrile.

TransformationReagent(s)Resulting Functional Group
ReductionLiAlH₄Amine (-CH₂NH₂)
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid (-COOH)
N-AlkylationR-X, baseSecondary/Tertiary amide (-CONHR/-CONR₂)
DehydrationPOCl₃ or SOCl₂Nitrile (-CN)

Reactivity of the Pyridine Nitrogen and Methyl Substituents

The pyridine nitrogen and the two methyl groups also contribute to the chemical reactivity of the scaffold.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form a pyridinium (B92312) salt. This protonation increases the electrophilicity of the pyridine ring, potentially influencing the rates of nucleophilic substitution reactions. The nitrogen can also be alkylated with alkyl halides to form quaternary pyridinium salts. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to various metal centers.

Methyl Substituents: The methyl groups at the 4- and 6-positions are generally less reactive. However, under certain conditions, such as in the presence of a strong base, the protons on these methyl groups can be abstracted to form a carbanionic species. This carbanion can then react with various electrophiles. Additionally, protonation of the pyridine nitrogen can increase the acidity of the protons on the adjacent methyl groups, facilitating their deprotonation and subsequent reaction.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4,6 Dimethylpyridine 3 Carboxamide and Its Derivatives

High-Resolution X-ray Crystallographic Studies for Solid-State Architecture

The crystal packing of pyridine (B92270) carboxamide derivatives is significantly influenced by a network of non-covalent interactions. Hydrogen bonds, particularly those involving the amide group (-CONH2), are primary drivers in the formation of supramolecular structures. In the crystal lattice of related compounds, molecules are often linked by intermolecular N-H···O or N-H···N hydrogen bonds, which can form chains or more complex three-dimensional networks. researchgate.net

Table 1: Common Intermolecular Interactions in Brominated Pyridine Derivatives

Interaction Type Description Typical Distance (Å)
N-H···O Hydrogen Bond Between the amide proton and a carbonyl oxygen or pyridine nitrogen of an adjacent molecule. 1.8 - 2.2
π–π Stacking Attractive interaction between the aromatic pyridine rings of neighboring molecules. 3.3 - 3.8
C-H···Br Interaction Weak hydrogen bond between a carbon-bound hydrogen and a bromine atom. 2.8 - 3.2

| Halogen Bonding | Non-covalent interaction involving the bromine atom as a Lewis acidic region. | 2.9 - 3.5 |

The conformation of 2-Bromo-4,6-dimethylpyridine-3-carboxamide in the solid state is defined by the relative orientation of the carboxamide group with respect to the pyridine ring. The rotation around the C3-C(O) single bond is a key conformational determinant. X-ray studies on analogous structures often reveal a near-planar arrangement between the pyridine ring and the amide group, which is stabilized by intramolecular interactions and the demands of efficient crystal packing.

However, some deviation from planarity is common. For instance, in a related compound, the bromine atom was found to be displaced slightly from the mean plane of the pyridine ring. nih.gov The orientation of the carboxamide group can be described as either syn-periplanar or anti-periplanar relative to the substituents on the pyridine ring. This conformation is often locked in the solid state due to the formation of strong intermolecular hydrogen bonds that minimize steric hindrance and maximize packing efficiency. researchgate.net The analysis of torsional angles from crystallographic data provides precise information on these conformational preferences in the crystalline environment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation of organic molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information, while two-dimensional (2D) techniques are essential for unambiguous resonance assignments and for probing conformational dynamics.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the two methyl groups, and the amide protons. The aromatic proton (at the C5 position) would appear as a singlet. The two methyl groups at C4 and C6 would also be singlets, likely with slightly different chemical shifts. The amide protons (-CONH₂) would typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with solvent protons.

The ¹³C NMR spectrum would display signals for all eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the bromine (C2) would be significantly affected, as would the carbonyl carbon of the amide group. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, allowing for a complete and unambiguous assignment of all resonances. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H5 7.0 - 7.5 -
4-CH₃ 2.3 - 2.6 18 - 22
6-CH₃ 2.5 - 2.8 22 - 26
-CONH₂ 5.5 - 7.5 (broad) -
C2 - 140 - 145
C3 - 130 - 135
C4 - 155 - 160
C5 - 120 - 125
C6 - 158 - 163
-C=O - 165 - 170

Note: These are estimated chemical shift ranges based on data from similar structures like 2-bromopyridine (B144113) and 2-bromo-6-methylpyridine. chemicalbook.comchemicalbook.com

While X-ray crystallography provides a static picture of the molecule, NMR spectroscopy can reveal its preferred conformation and dynamic behavior in solution. The conformation around the C3-C(O) bond, which connects the carboxamide group to the pyridine ring, is of particular interest. The barrier to rotation around this bond can be studied using variable-temperature NMR experiments.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity between protons. For example, an NOE correlation between the proton at C5 and one of the methyl groups could help establish the preferred orientation of the carboxamide group in solution. These advanced NMR techniques are crucial for building a complete picture of the molecule's three-dimensional structure and how it behaves in a liquid environment. ipb.pt

Amide groups can exhibit tautomerism, existing in equilibrium between the amide form (-C(=O)NH₂) and the imidic acid form (-C(OH)=NH). For this compound, the amide form is overwhelmingly favored under normal conditions. However, the potential for tautomerism is an important chemical property to consider.

Of more practical significance are the rotational barriers associated with the molecule. The rotation around the C-N bond of the amide group is known to be slow on the NMR timescale at room temperature, often resulting in separate signals for the two amide protons. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single sharp peak. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotation. Similarly, the rotational barrier around the C3-C(O) bond can be investigated to understand the conformational flexibility of the molecule in solution. Studies on related aminopyridines have used computational methods to calculate the energy barriers for such rotational processes. scispace.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the functional groups present within a molecule and the local environment of its constituent atoms. By probing the vibrational modes of chemical bonds, these methods allow for the identification of characteristic structural motifs. For this compound, the spectra are expected to exhibit distinct bands corresponding to the pyridine ring, the carboxamide moiety, the methyl groups, and the carbon-bromine bond.

The analysis of pyridine and its substituted derivatives has established well-defined regions for their characteristic vibrations. asianpubs.orgnih.govaps.org The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ range. asianpubs.org The stretching and contraction of all bonds within the pyridine ring result in a series of characteristic bands in the 1600-1300 cm⁻¹ region. asianpubs.orgelixirpublishers.com

The carboxamide functional group gives rise to several prominent vibrational bands. The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorptions in an IR spectrum, typically appearing in the region of 1715-1680 cm⁻¹. elixirpublishers.com The N-H stretching vibrations of the primary amide are expected as two bands in the 3350-3150 cm⁻¹ range, while the N-H bending (scissoring) mode appears around 1650-1580 cm⁻¹. The C-N stretching vibration is often mixed with other modes and is typically found between 1382 and 1266 cm⁻¹. elixirpublishers.com

The methyl groups will contribute C-H stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

The following table summarizes the anticipated vibrational frequencies for this compound based on data from analogous structures.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
N-H StretchAmide (-CONH₂)3350 - 3150 (two bands)Medium
C-H Stretch (Aromatic)Pyridine Ring3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)Methyl (-CH₃)3000 - 2850Medium
C=O StretchAmide (-CONH₂)~1680Strong
N-H BendAmide (-CONH₂)1650 - 1580Medium
C=C, C=N Ring StretchPyridine Ring1600 - 1400Medium-Strong
C-H Bend (Aliphatic)Methyl (-CH₃)~1460 and ~1375Medium
C-N StretchAmide (-CONH₂)1400 - 1200Medium
C-Br StretchBromo-Pyridine600 - 500Medium-Strong

High-Resolution Mass Spectrometry for Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental formula of a molecule and its fragments. This precision allows for the confident identification of compounds and the elucidation of their fragmentation pathways under ionization, providing valuable structural information.

For this compound (C₈H₉BrN₂O), the molecular ion peak [M]⁺• would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity separated by approximately 2 Da.

Upon electron ionization (EI), the molecular ion can undergo various fragmentation processes. The study of fragmentation patterns in related brominated aromatic compounds and pyridine derivatives provides a basis for predicting the behavior of the target molecule. nih.govresearchgate.net Common fragmentation pathways include the loss of the bromine atom, cleavage of the amide group, and subsequent rearrangements or ring fissions.

Key proposed fragmentation pathways include:

Loss of Bromine: A primary fragmentation event is often the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a [M-Br]⁺ fragment.

Alpha-Cleavage of the Amide Group: Cleavage of the bond between the pyridine ring and the carbonyl group can lead to the loss of the carboxamide radical (•CONH₂), forming a brominated dimethylpyridine cation.

Loss of Carbon Monoxide: Following initial fragmentation, the loss of a neutral carbon monoxide (CO) molecule is a common pathway for carbonyl-containing compounds, often leading to a more stable ion. benthamopen.com

The following table outlines the expected major fragments for this compound in HRMS analysis.

Proposed Fragment IonElemental FormulaCalculated m/z (for ⁷⁹Br)Proposed Origin
[M]⁺•C₈H₉⁷⁹BrN₂O227.9929Molecular Ion
[M+2]⁺•C₈H₉⁸¹BrN₂O229.9908Molecular Ion (⁸¹Br isotope)
[M-Br]⁺C₈H₉N₂O149.0715Loss of •Br radical
[M-CONH₂]⁺C₇H₈⁷⁹BrN184.9867Loss of •CONH₂ radical
[M-Br-CO]⁺C₇H₉N₂121.0766Loss of •Br then CO

Chiroptical Spectroscopy (if enantioselective synthesis or chiral derivatization is pursued)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) that measure the differential absorption of left- and right-circularly polarized light by chiral molecules. cas.czrsc.org These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore invaluable for determining the absolute configuration and conformational properties of enantiomers. nih.gov

The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Consequently, it will not exhibit a CD or VCD spectrum.

However, chiroptical spectroscopy would become a critical analytical tool if a chiral center were introduced into the molecule. This could be achieved through several synthetic strategies:

Derivatization with a Chiral Auxiliary: The amide nitrogen could be substituted with a chiral group, or the carboxamide could be converted to an ester using a chiral alcohol.

Enantioselective Synthesis of a Derivative: A synthetic route could be designed to produce a derivative with a chiral substituent on the pyridine ring, leading to enantiomeric products.

In such hypothetical cases, where a chiral derivative of this compound is synthesized, chiroptical spectroscopy would be employed to:

Confirm Enantiomeric Purity: The presence and intensity of the CD spectrum can be used to quantify the enantiomeric excess (ee) of the sample.

Determine Absolute Configuration: By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the stereocenter can often be assigned. rsc.orgnih.gov

Analyze Molecular Conformation: The sign and magnitude of CD bands are highly dependent on the molecule's conformation, providing insights into the preferred spatial arrangement of its constituent groups. nih.gov

Therefore, while not applicable to the parent compound, chiroptical spectroscopy remains a vital prospective technique for the stereochemical analysis of any future chiral derivatives.

Theoretical and Computational Investigations of this compound Elusive in Scientific Literature

The inquiry sought in-depth information on several key areas of computational chemistry, including Density Functional Theory (DFT) calculations for electronic structure and stability, as well as Molecular Dynamics (MD) simulations for conformational analysis. The requested detailed subsections were to cover:

Geometric Optimization and Vibrational Analysis: To determine the most stable three-dimensional structure of the molecule and its vibrational frequencies.

Frontier Molecular Orbital (FMO) Analysis: To understand the molecule's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density and predict sites of electrophilic and nucleophilic attack.

Solvent Effects on Molecular Conformation: To investigate how different solvents might alter the molecule's shape and stability.

Dynamics of Intermolecular Interactions: To simulate how molecules of this compound interact with each other.

While the methodologies mentioned are standard in computational chemistry for characterizing novel compounds, it appears that "this compound" has not been the subject of such published research, or the research is not indexed in commonly accessible scientific literature. Therefore, the creation of data tables and detailed research findings as requested is not possible.

Theoretical and Computational Investigations of Molecular Properties and Reactivity

Reaction Pathway Modeling and Transition State Analysis

Theoretical and computational chemistry provides powerful tools for investigating the reactivity of 2-Bromo-4,6-dimethylpyridine-3-carboxamide. By modeling reaction pathways and analyzing transition states, researchers can gain detailed insights into potential chemical transformations, reaction mechanisms, and the factors that control reaction rates and product distributions. While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established and have been applied to similar pyridine (B92270) carboxamide and bromopyridine systems. mdpi.com

Density Functional Theory (DFT) is a cornerstone of these computational investigations, offering a balance between accuracy and computational cost that makes it suitable for studying molecules of this size. youtube.comresearchgate.netresearchgate.net Using DFT, the potential energy surface of a reaction can be mapped out, identifying the minimum energy pathways that connect reactants to products. Key to this analysis is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

The process of modeling a reaction pathway for a compound like this compound would typically involve:

Identification of Potential Reactions: Based on the functional groups present (a bromo substituent, a carboxamide group, and the pyridine ring), several types of reactions could be modeled. These might include nucleophilic aromatic substitution at the bromine-bearing carbon, reactions involving the carboxamide group (such as hydrolysis or dehydration), or transformations involving the pyridine nitrogen.

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products (or intermediates). This is often the most challenging part of the calculation. researchgate.netyoutube.com

Frequency Calculations: Once a stationary point on the potential energy surface is located, frequency calculations are performed. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

Calculation of Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, a critical parameter for understanding reaction kinetics.

For instance, in a hypothetical nucleophilic substitution reaction, computational modeling could elucidate the precise geometry of the transition state, the degree of bond breaking and bond formation at the transition state, and the influence of the methyl and carboxamide substituents on the activation barrier. The role of the solvent can also be incorporated into these models using implicit or explicit solvation models, which is crucial as many reactions occur in solution.

The insights gained from such computational studies are invaluable for understanding the intrinsic reactivity of this compound and for designing new synthetic routes or predicting its behavior in different chemical environments.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the identification and characterization of the compound, as well as in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most popular and reliable approaches for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov

The process involves:

Optimizing the molecular geometry of this compound at a suitable level of theory.

Performing a GIAO calculation on the optimized structure to obtain the absolute shielding values for each nucleus (e.g., ¹H, ¹³C).

Referencing these shielding values to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) to obtain the predicted chemical shifts.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H57.2 - 7.5-
Pyridine-C2-145 - 150
Pyridine-C3-130 - 135
Pyridine-C4-155 - 160
Pyridine-C5-120 - 125
Pyridine-C6-150 - 155
4-CH₃2.4 - 2.620 - 25
6-CH₃2.5 - 2.722 - 27
C=O-165 - 170
NH₂5.5 - 6.5 (broad)-

Note: These are hypothetical values for illustrative purposes and are not based on actual experimental or calculated data for this specific compound.

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can also be calculated computationally. Following a geometry optimization, a frequency calculation is performed. The output provides the vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.

The predicted IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum. For this compound, key predicted vibrational frequencies would include the N-H stretches of the amide group, the C=O stretch of the amide, C-N stretches, C-H stretches of the methyl groups and the pyridine ring, and various ring stretching and bending modes.

Illustrative Predicted IR Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H stretch (amide)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 3000
C=O stretch (amide I)1650 - 1690
N-H bend (amide II)1580 - 1620
C=C, C=N ring stretch1400 - 1600
C-Br stretch500 - 600

Note: These are hypothetical values for illustrative purposes and are not based on actual experimental or calculated data for this specific compound.

These computational tools, when used in conjunction with experimental data, provide a comprehensive understanding of the structure, properties, and reactivity of this compound.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available on the supramolecular chemistry and self-assembly of this compound.

A thorough and scientifically accurate article addressing the specified topics requires experimental data from detailed structural studies, such as single-crystal X-ray diffraction. This type of analysis is essential to determine the precise three-dimensional arrangement of molecules in the solid state and to investigate the specific intermolecular interactions involved.

Without access to such published research for this compound, it is not possible to provide factual and detailed content for the following requested sections:

Supramolecular Chemistry and Self Assembly of 2 Bromo 4,6 Dimethylpyridine 3 Carboxamide

Role as Building Blocks in Metal-Organic Frameworks (MOFs) and Coordination Polymers:There is no evidence in the literature of this compound being used as a ligand in the synthesis of MOFs or coordination polymers.

Therefore, the generation of a detailed, data-driven article focusing solely on the supramolecular chemistry of 2-Bromo-4,6-dimethylpyridine-3-carboxamide cannot be completed at this time. The creation of such an article would require original research and crystallographic analysis that has not yet been reported in scientific journals.

Applications in Advanced Chemical Research Non Biological/non Clinical Contexts

Ligand Design in Coordination Chemistry and Catalysis

The pyridine-3-carboxamide (B1143946) scaffold is a well-established motif in ligand design due to its ability to coordinate with a variety of metal ions through the pyridine (B92270) nitrogen and the carbonyl oxygen of the amide group. The presence of substituents on the pyridine ring, such as the bromo and methyl groups in 2-Bromo-4,6-dimethylpyridine-3-carboxamide, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can in turn influence their catalytic activity and stability.

While specific studies on the metal complexes of this compound are not extensively documented, the coordination chemistry of similar pyridine carboxamide derivatives has been widely explored. tandfonline.comnih.govresearchgate.net The synthesis of such complexes typically involves the reaction of the pyridine carboxamide ligand with a suitable metal salt in an appropriate solvent.

The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a crucial tool to determine the coordination mode of the ligand. A shift in the C=O stretching frequency of the carboxamide group upon complexation indicates the involvement of the carbonyl oxygen in bonding to the metal center. Similarly, changes in the vibrational modes of the pyridine ring can confirm the coordination of the pyridine nitrogen. nih.gov

Based on studies of analogous compounds, it is anticipated that this compound would act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the carbonyl oxygen to form a stable five-membered chelate ring. The general synthetic route and characterization data for metal complexes of pyridine carboxamides are summarized in the table below.

Metal IonTypical Starting MaterialCoordination ModeCharacterization TechniquesReference
Copper(II)CuCl₂, Cu(NO₃)₂Bidentate (N, O)IR, UV-Vis, X-ray crystallography nih.gov
Zinc(II)ZnCl₂, Zn(OAc)₂Bidentate (N, O)IR, NMR, X-ray crystallography nih.gov
Cobalt(II)CoCl₂, Co(NO₃)₂Bidentate (N, O)IR, UV-Vis, Magnetic susceptibility nih.gov
Palladium(II)PdCl₂Bidentate (N, O)IR, NMR, X-ray crystallography archive.org
Platinum(II)PtCl₂Bidentate (N, O)IR, NMR archive.org

The electronic properties of the this compound ligand are expected to influence the ligand field around the metal center. The electron-withdrawing nature of the bromine atom at the 2-position can modulate the electron density on the pyridine ring, thereby affecting the strength of the metal-ligand bond. The methyl groups at the 4- and 6-positions introduce steric bulk, which can influence the coordination geometry and the accessibility of the metal center to substrates in catalytic reactions.

Metal complexes derived from pyridine-containing ligands have found widespread applications in catalysis. unimi.itnih.gov The catalytic activity of such complexes is highly dependent on the nature of the metal center and the ligand architecture. While direct catalytic applications of this compound complexes have not been reported, related systems have shown promise in various organic transformations.

For instance, copper complexes of pyridine carboxamides have been investigated as catalysts for oxidation reactions. unimi.it The electronic modifications on the pyridine ring can tune the redox potential of the copper center, making it more effective for specific oxidative processes. Palladium complexes bearing pyridine-based ligands are extensively used in cross-coupling reactions, such as Suzuki and Heck couplings. nih.gov The bromine atom in this compound could potentially undergo oxidative addition to a low-valent metal center, suggesting its utility in such catalytic cycles, not just as a ligand but also as a substrate.

The development of both homogeneous and heterogeneous catalysts is an active area of research. Heterogenization of these complexes on solid supports could offer advantages in terms of catalyst recovery and reusability.

Precursor for the Synthesis of Complex Organic Molecules and Novel Heterocyclic Systems

The presence of multiple functional groups and a reactive bromine atom makes this compound a valuable starting material for the synthesis of more complex molecular architectures. ossila.comsigmaaldrich.com

The bromine atom at the 2-position of the pyridine ring is susceptible to various cross-coupling reactions, which can be exploited for the construction of polycyclic aromatic systems. researchgate.net For example, Suzuki or Stille coupling reactions with appropriate boronic acids or organostannanes could be employed to introduce aryl or heteroaryl substituents at this position. Subsequent intramolecular cyclization reactions could then lead to the formation of fused ring systems.

While specific examples starting from this compound are not available, the general strategy of using halogenated pyridines as precursors for polycyclic aromatic hydrocarbons is well-established. researchgate.net

The reactivity of the bromine atom and the carboxamide group allows for the synthesis of a wide range of diversified pyridine derivatives. The bromine atom can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce new functional groups at the 2-position. acs.orgmdpi.com

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as esters, amides with different amines, or even reduced to an amino group. These transformations provide access to a library of substituted pyridine derivatives with potential applications in materials science and as ligands for catalysis. google.commdpi.com

Advanced Materials Science Implications

There is currently no available scientific literature detailing the use of this compound as a component in organic electronic or photonic materials. Research into its potential luminescent properties or its efficacy in charge transport layers of electronic devices has not been published in accessible scientific journals or databases. Consequently, no data tables on its electronic or photophysical properties can be provided.

Similarly, the role of this compound in polymer chemistry and the formation of supramolecular polymers is not documented in the current body of scientific research. There are no studies indicating its use as a monomer, a functional additive for polymers, or as a building block for self-assembling supramolecular structures. Therefore, no research findings or data tables related to its application in these areas can be presented.

Investigative Studies of Molecular Interaction Mechanisms in Vitro and Biophysical Focus

Elucidation of Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular Docking and Dynamics Simulations of Ligand-Protein Complexes

No molecular docking or dynamics simulation studies specifically investigating the interaction of 2-Bromo-4,6-dimethylpyridine-3-carboxamide with any biological macromolecules were identified. This type of computational analysis is crucial for predicting the binding conformation and affinity of a ligand within the active site of a protein. Such simulations would provide insights into the potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Mechanistic Studies of Enzyme Inhibition (e.g., active site interaction, kinetic analysis in vitro)

There are no available reports detailing the mechanistic studies of enzyme inhibition by this compound. In vitro kinetic analyses are fundamental to determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki), which quantifies the potency of the inhibitor. Without these studies, the potential of this compound as an enzyme inhibitor remains uncharacterized.

Biophysical Characterization of Molecular Recognition Events (e.g., isothermal titration calorimetry, surface plasmon resonance)

No biophysical studies utilizing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) have been published for this compound. These methods are essential for quantitatively characterizing the thermodynamics and kinetics of binding events between a small molecule and its biological target. ITC measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), while SPR monitors the binding in real-time to determine association and dissociation rate constants.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Efficacy/Toxicity)

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published that include this compound. QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. For mechanistic insights, QSAR can help identify the key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that govern the interaction with a biological target, thereby guiding the design of more potent molecules. The absence of such studies for this compound means that the structural features dictating its potential molecular interactions have not been systematically investigated.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purity Assessment and Isolation of Research Samples (HPLC, GC)

Chromatographic methods are central to the analysis of "2-Bromo-4,6-dimethylpyridine-3-carboxamide," providing high-resolution separation for both purity evaluation and preparative isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of pyridine (B92270) carboxamide derivatives. For "this compound," reversed-phase HPLC is typically the method of choice. This approach utilizes a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

A typical HPLC method for the purity assessment of "this compound" would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the elution of all components in a reasonable timeframe.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method allows for the separation of the main compound from potential impurities, such as starting materials, byproducts, or degradation products. For the isolation of larger quantities for further research, preparative HPLC can be employed using similar principles but with larger columns and higher flow rates.

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of thermally stable and volatile compounds. For "this compound," GC can be used for purity assessment, particularly for identifying volatile impurities. The compound would typically be dissolved in a suitable organic solvent and injected into the GC system.

A standard GC method would utilize a capillary column with a nonpolar stationary phase, such as a polydimethylsiloxane-based phase. The separation is achieved by ramping the temperature of the column, which causes different compounds to travel through the column at different rates. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. For structural confirmation, a mass spectrometer (MS) is used as the detector. nih.govnih.gov

Table 2: Representative GC Parameters for the Analysis of this compound

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (20:1)

Coupling with Mass Spectrometry for High-Sensitivity Detection and Metabolite Identification in Research Samples (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive detection and structural elucidation of "this compound" and its metabolites in complex biological matrices. asm.org This technique offers exceptional selectivity and sensitivity, making it ideal for demanding research applications.

In a typical LC-MS/MS workflow, the sample is first separated by HPLC, as described previously. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for pyridine carboxamide derivatives, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of the precursor ion (the [M+H]+ of the target compound) in the first mass analyzer, followed by its fragmentation in a collision cell. The resulting product ions are then analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification.

Table 3: Notional LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 243/245 (due to Br isotopes)
Product Ion (Q3) Specific fragments (e.g., loss of CONH2)
Collision Energy Optimized for fragmentation
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum, aiding in the confident identification of bromine-containing compounds. nih.gov This technique is particularly valuable for metabolite identification studies, where researchers aim to identify the biotransformation products of "this compound" in in vitro or in vivo systems. By comparing the mass spectra of the parent compound with those of potential metabolites, structural modifications such as hydroxylation, demethylation, or conjugation can be elucidated. asm.org

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 2-Bromo-4,6-dimethylpyridine-3-carboxamide and its analogs is increasingly geared towards methods that are not only efficient but also environmentally benign. The principles of green chemistry are becoming central to the development of new synthetic pathways.

One of the most promising strategies is the use of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.govbohrium.com Researchers are exploring novel MCRs that could assemble the polysubstituted pyridine (B92270) core of the target molecule in a one-pot synthesis, thereby avoiding the multiple steps and harsh conditions often associated with traditional methods. nih.gov

Sustainable and advanced catalytic systems are also at the forefront of this research. This includes the development of:

Biocatalysts : Engineered enzymes and hemoproteins are being investigated for their ability to catalyze specific reactions with high stereoselectivity under mild conditions, offering a green alternative to conventional catalysts. ijarsct.co.inchemrxiv.org

Photocatalysis : The use of visible light, often in conjunction with organic dyes or semiconductor materials, to drive chemical reactions represents a sustainable approach. rsc.orgacs.org Blue LED-induced reactions, for instance, have been successfully employed for the synthesis of functionalized pyridines. rsc.org This method could be adapted for the selective functionalization or cyclization steps in the synthesis of this compound.

Novel Catalysts : The exploration of ionic liquids and other green catalysts continues to be a fertile area of research, aiming to improve reaction yields and facilitate catalyst recycling. benthamscience.com

Furthermore, flow chemistry is emerging as a powerful technology for the synthesis of pyridine derivatives. beilstein-journals.orgorganic-chemistry.orgnih.gov Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and facile scalability. benthamdirect.com The integration of microwave heating with flow systems can further accelerate reaction rates, leading to rapid and efficient production. beilstein-journals.org These technologies could be pivotal in developing safer and more scalable routes to this compound.

ApproachKey AdvantagesPotential Application for this compound
Multicomponent Reactions (MCRs) High atom economy, reduced waste, simplified procedures. nih.govbohrium.comOne-pot synthesis of the core pyridine structure.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. ijarsct.co.inchemrxiv.orgStereoselective functionalization or synthesis of chiral derivatives.
Photocatalysis Use of renewable energy (light), mild conditions. acs.orgnih.govC-H functionalization or ring formation using visible light.
Flow Chemistry Enhanced safety, scalability, and control over reactions. beilstein-journals.orgorganic-chemistry.orgSafe and continuous production, especially if hazardous reagents are involved.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, higher yields. nih.govacs.orgAcceleration of key synthetic steps.

Design and Synthesis of Novel Functional Derivatives with Tunable Properties

The inherent structure of this compound offers multiple sites for modification, making it an excellent platform for the design and synthesis of novel functional derivatives with tailored properties. Future research will focus on the strategic functionalization of the pyridine ring to modulate its electronic, steric, and bioactive characteristics.

A key area of exploration is the C-H functionalization of the pyridine ring. thieme-connect.comnih.gov This approach allows for the direct introduction of new functional groups onto the pyridine core without the need for pre-functionalized starting materials, which is a significant step towards more efficient and atom-economical syntheses. beilstein-journals.org Transition-metal catalysis has been instrumental in achieving selective C-H activation at various positions on the pyridine ring, enabling the introduction of alkyl, aryl, and other functional groups. thieme-connect.com For this compound, this could mean the introduction of substituents at the C-5 position to fine-tune its properties.

Another important avenue is the modification of the existing substituents. The bromine atom at the C-2 position is a particularly useful handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, leading to a diverse library of derivatives. Similarly, the carboxamide group at the C-3 position can be modified, for example, by varying the amine component, to alter the molecule's solubility, hydrogen bonding capabilities, and biological interactions.

The concept of "scaffold hopping," where the core pyridine structure is modified or replaced while retaining key functional groups, is another intriguing possibility. This could lead to the discovery of new chemical entities with improved properties. The synthesis of polysubstituted pyridines and related heterocycles like pyrazines from common precursors highlights the potential for structural diversification. acs.orgnih.gov

Functionalization SitePotential ModificationsTunable Properties
C-5 Position Alkylation, Arylation via C-H activation. thieme-connect.comElectronic properties, steric hindrance, biological activity.
C-2 Bromo Group Suzuki, Stille, Buchwald-Hartwig cross-coupling.Introduction of diverse substituents for targeted applications.
C-3 Carboxamide Group Variation of the amine moiety.Solubility, hydrogen bonding, receptor binding.
C-4, C-6 Methyl Groups Oxidation, halogenation, further functionalization.Reactivity, metabolic stability.

Advanced Computational Modeling for Predictive Design and Property Elucidation

The role of computational chemistry in modern drug discovery and materials science is indispensable. For this compound, advanced computational modeling will be a crucial tool for accelerating the design of new derivatives and for gaining a deeper understanding of their properties at a molecular level.

Predictive Design: Machine learning and artificial intelligence (AI) are revolutionizing the way chemists design new molecules. By training algorithms on large datasets of chemical structures and their associated properties, it is possible to build predictive models that can screen virtual libraries of compounds and identify candidates with desired characteristics. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives of this compound, thereby prioritizing synthetic efforts on the most promising candidates.

Property Elucidation: Computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can provide insights into:

Reaction Mechanisms: Understanding the transition states and energy barriers of synthetic reactions can help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Molecular Properties: DFT can be used to calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. This information is valuable for predicting how a molecule will interact with other molecules, such as biological targets or other components in a material.

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectra (e.g., NMR, IR) by predicting the spectral properties of different isomers or conformers.

The synergy between computational modeling and experimental work creates a powerful feedback loop. Computational predictions can guide experimental design, while experimental results can be used to refine and validate the computational models, leading to a more efficient and targeted research process.

Computational ToolApplicationBenefit for this compound Research
Machine Learning/AI Predictive modeling of biological activity or material properties.Rapid screening of virtual libraries to identify promising derivatives.
QSAR Correlating chemical structure with biological activity.Designing new compounds with enhanced efficacy.
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and reaction mechanisms.Understanding fundamental properties and optimizing synthetic routes.
Molecular Docking Simulating the interaction of a molecule with a biological target.Predicting binding affinity and mode of action for drug discovery.

Expanding Utility in Emerging Chemical Technologies and Fundamental Scientific Discoveries

The unique structural features of this compound make it a promising candidate for a wide range of applications in emerging chemical technologies and as a tool for fundamental scientific discoveries.

In the realm of materials science , pyridine-containing compounds are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable electronic properties of functionalized pyridines could be harnessed to develop new materials with tailored optoelectronic characteristics. The ability to introduce various substituents onto the this compound scaffold could allow for the fine-tuning of properties like fluorescence, charge transport, and energy levels.

In medicinal chemistry and agrochemicals , the pyridine carboxamide moiety is a well-established pharmacophore found in a number of bioactive compounds. Future research will likely focus on exploring the potential of novel derivatives of this compound as:

Therapeutic Agents: Investigating their activity against a broader range of biological targets, including kinases, phosphatases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.

Agrochemicals: Designing new fungicides, herbicides, or insecticides by leveraging the structure-activity relationships of known pyridine carboxamide-based agrochemicals. The search for compounds with improved efficacy and better environmental profiles is a continuous effort in this field.

As a tool for fundamental scientific discoveries , highly functionalized pyridines like this compound can serve as valuable building blocks in the synthesis of complex molecules and supramolecular assemblies. They can be used to construct molecular probes for studying biological processes or to create novel ligands for catalysis. The exploration of their reactivity and participation in unconventional chemical transformations can also lead to the discovery of new synthetic methodologies and a deeper understanding of chemical principles.

The continued investigation of this compound and its derivatives is therefore expected to contribute not only to the development of new technologies and products but also to the expansion of our fundamental knowledge in chemical sciences.

Q & A

Q. What are the methodological considerations for synthesizing 2-Bromo-4,6-dimethylpyridine-3-carboxamide?

Synthesis typically involves halogenation of a pre-functionalized pyridine scaffold. For brominated pyridines, direct bromination using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) is common. Amidation steps may require coupling reagents such as EDCI/HOBt for carboxamide formation. Purity optimization (>95%) can be achieved via recrystallization or column chromatography, as noted for structurally similar bromopyridines . Reaction monitoring via TLC or HPLC is critical to avoid over-bromination or side products.

Q. How can researchers confirm the structural integrity and purity of the compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Verify substitution patterns (e.g., methyl groups at C4/C6, bromine at C2) and carboxamide functionality.
  • HPLC/GC : Assess purity (>95% as per industrial standards for analogs ).
  • Melting Point Analysis : Compare observed values (e.g., ~70°C for related bromo-methoxyacetophenones ) to literature data.
  • Mass Spectrometry : Confirm molecular ion peaks and isotopic patterns for bromine (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Contradictions between theoretical and observed NMR/IR data may arise from:

  • Tautomerism or Rotamerism : The carboxamide group may exhibit restricted rotation, splitting signals in NMR .
  • Residual Solvents or Impurities : Use deuterated solvents and repeat analyses under dry conditions.
  • Crystal Packing Effects : X-ray crystallography resolves ambiguities, as demonstrated for phosphonylated bromopyridines .
  • Dynamic NMR Experiments : Variable-temperature studies can identify conformational dynamics.

Q. What are the thermal decomposition pathways of this compound, and how do they impact experimental safety?

Under thermal stress (e.g., reflux conditions), the compound may decompose into hazardous byproducts such as carbon monoxide (CO) and brominated aromatic fragments , as observed in structurally related bromoacetophenones . Mitigation strategies include:

  • Conducting reactions under inert atmospheres (N₂/Ar).
  • Using gas scrubbers to trap volatile toxins.
  • Monitoring reaction progress to minimize prolonged heating.

Q. How does the bromine substituent influence reactivity in cross-coupling reactions compared to chloro analogs?

Bromine’s lower electronegativity and larger atomic radius enhance its leaving-group ability in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to chloro derivatives (e.g., 2-Chloro-4,6-dimethylpyridine-3-carboxamide ). However, steric hindrance from methyl groups at C4/C6 may reduce catalytic efficiency. Methodological adjustments include:

  • Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with stronger bases like Cs₂CO₃).
  • Screening solvents (DMA or DMF) to improve solubility of bulky intermediates .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

Discrepancies may stem from:

  • Batch Variability : Trace impurities (e.g., residual bromides) alter solubility. Pre-purify via recrystallization .
  • Temperature Dependence : Solubility in DMSO increases exponentially above 40°C, as seen in bromo-methoxyacetophenones .
  • pH Effects : The carboxamide group may protonate in acidic conditions, enhancing aqueous solubility.

Safety and Handling

Q. What precautions are necessary for transporting and storing this compound?

Classified under ADR/RID Class 8 (Corrosive) due to bromine content, it requires:

  • Airtight containers with desiccants to prevent hydrolysis.
  • Storage in cool (<25°C), ventilated areas away from ignition sources .
  • Hazard labeling (Kemler No. 80) for international transport .

Experimental Design Considerations

Q. What analytical methods are recommended for tracking reaction kinetics in bromopyridine functionalization?

  • In Situ FTIR : Monitor bromine loss (C-Br stretch ~550 cm⁻¹).
  • LC-MS : Detect intermediates (e.g., debrominated byproducts).
  • Quantum Chemical Calculations : Predict transition states for bromine substitution, leveraging data from phosphonylation studies .

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